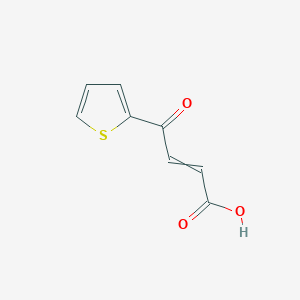

2-Butenoic acid, 4-oxo-4-(2-thienyl)-

Description

The compound 2-butenoic acid, 4-oxo-4-(2-thienyl)- (IUPAC: (2E)-4-oxo-4-(thiophen-2-yl)but-2-enoic acid) is a conjugated enoic acid derivative featuring a ketone group at position 4 and a 2-thienyl substituent. However, the provided evidence predominantly refers to its saturated analog, 4-oxo-4-(2-thienyl)butanoic acid (CAS 4653-08-1), with molecular formula C₈H₈O₃S and molecular weight 184.21 g/mol . This compound is a monocarboxylic acid with a thiophene ring, synthesized via ester hydrolysis of methyl 4-oxo-4-(thiophen-2-yl)butanoate . Its structure includes a ketone at position 4, enhancing the acidity of the carboxylic acid group (pKa ~3.5–4.0) due to electron-withdrawing effects .

Propriétés

Numéro CAS |

37992-45-3 |

|---|---|

Formule moléculaire |

C8H6O3S |

Poids moléculaire |

182.20 g/mol |

Nom IUPAC |

4-oxo-4-thiophen-2-ylbut-2-enoic acid |

InChI |

InChI=1S/C8H6O3S/c9-6(3-4-8(10)11)7-2-1-5-12-7/h1-5H,(H,10,11) |

Clé InChI |

FTZYPJRMSXWPEO-UHFFFAOYSA-N |

SMILES canonique |

C1=CSC(=C1)C(=O)C=CC(=O)O |

Origine du produit |

United States |

Applications De Recherche Scientifique

Pharmaceutical Development

Key Role in Drug Synthesis:

The compound serves as an important intermediate in the synthesis of pharmaceuticals. Its derivatives have shown promise in treating various health conditions, including:

- Anti-inflammatory agents

- Analgesics

- Antimicrobial and antifungal drugs

- Chemotherapeutic agents for cancer treatment .

Table 1: Pharmaceutical Applications of 2-Butenoic Acid Derivatives

| Application Type | Example Compounds | Health Conditions Addressed |

|---|---|---|

| Anti-inflammatory | 4-Oxo-4-(2-thienyl)butanoic acid | Pain relief and inflammation management |

| Analgesics | Various derivatives | Pain management |

| Antimicrobial | 4-Oxo derivatives | Bacterial and fungal infections |

| Chemotherapeutics | Specific derivatives | Cancer treatment |

Organic Synthesis

Versatile Building Blocks:

In organic chemistry, 2-butenoic acid, 4-oxo-4-(2-thienyl)- is utilized for synthesizing novel compounds. Its unique thiophene structure enhances reactivity and selectivity in chemical reactions, making it a valuable building block for various organic transformations .

Case Study: Microwave-Assisted Synthesis

Recent studies have demonstrated the effectiveness of microwave-assisted aldol condensation methods to synthesize 4-oxo-2-butenoic acids efficiently. This method has yielded compounds with high purity and excellent yields, showcasing the compound's utility in organic synthesis .

Material Science

Advanced Material Formulation:

The compound is employed in developing advanced materials, including:

- Polymers: Enhancing durability and chemical resistance.

- Coatings: Providing protective layers with improved performance characteristics.

These applications leverage the compound's unique chemical properties to create materials suitable for various industrial uses .

Agricultural Chemistry

Agrochemical Development:

In agricultural chemistry, 2-butenoic acid, 4-oxo-4-(2-thienyl)- contributes to formulating effective herbicides and pesticides that are environmentally friendly. Its derivatives are designed to target specific pests while minimizing ecological impact .

Table 2: Agrochemical Applications

| Application Type | Example Use | Environmental Impact |

|---|---|---|

| Herbicides | Targeted pest control | Reduced non-target species impact |

| Pesticides | Eco-friendly formulations | Lower toxicity to beneficial organisms |

Biochemical Research

Metabolic Pathways and Enzyme Interactions:

Researchers utilize this compound to study metabolic pathways and enzyme interactions. The insights gained from such studies can lead to the identification of new therapeutic targets and a better understanding of biological processes .

Comparaison Avec Des Composés Similaires

Key Identifiers :

- CAS : 4653-08-1

- SMILES : C1=CSC(=C1)C(=O)CCC(=O)O

- Synonym: 3-(2-Thenoyl)propionic acid .

Comparison with Structural Analogs

Saturated vs. Unsaturated Backbones

The distinction between butanoic acid (saturated) and butenoic acid (unsaturated) derivatives significantly impacts physicochemical properties:

- Key Insight: The unsaturated backbone in butenoic acids increases planarity and conjugation, lowering pKa (enhanced acidity) compared to saturated analogs. However, solubility decreases due to reduced hydrogen bonding .

Substituent Effects

The 2-thienyl group’s electron-withdrawing nature contrasts with phenyl or alkyl substituents:

Functional Group Variations

Variations in the 4-oxo group or carboxylic acid moiety alter applications:

- Replacement of the carboxylic acid with an amide improves thermal stability but reduces solubility .

Notes on Nomenclature Discrepancies

The evidence primarily describes 4-oxo-4-(2-thienyl)butanoic acid (saturated), while the query specifies 2-butenoic acid (unsaturated). Users should verify the intended structure for accurate comparisons.

Méthodes De Préparation

Reaction Protocol:

-

Reactants : Glyoxylic acid and 2-acetylthiophene.

-

Catalyst : Tosic acid (for aryl substrates) or pyrrolidine/acetic acid (for aliphatic substrates).

-

Conditions : Microwave irradiation at 100–120°C for 10–30 minutes.

Mechanistic Insight :

The reaction proceeds via an aldol condensation mechanism, where the enolate of 2-acetylthiophene attacks the carbonyl carbon of glyoxylic acid. Microwave irradiation enhances enolate formation and accelerates dehydration.

Advantages :

-

Short reaction time (≤30 minutes).

-

High regioselectivity for the α,β-unsaturated product.

Conventional Aldol Condensation with Acid/Base Catalysts

Traditional aldol condensation remains widely used due to its simplicity and adaptability.

Acid-Catalyzed Protocol:

Base-Catalyzed Protocol:

Key Observations :

-

Acid catalysis favors faster dehydration but may require higher temperatures.

-

Base catalysis minimizes side reactions but demands strict pH control.

Claisen-Schmidt Condensation

Claisen-Schmidt condensation between thiophene aldehydes and diketene derivatives offers an alternative route.

Reaction Setup:

-

Reactants : 2-Thiophenecarboxaldehyde and diketene.

-

Catalyst : Boron trifluoride (BF₃) or zinc chloride.

-

Conditions : 80–100°C in anhydrous tetrahydrofuran (THF).

Mechanism :

The Lewis acid catalyst activates the aldehyde, promoting nucleophilic attack by the enol form of diketene. Subsequent elimination forms the α,β-unsaturated system.

Limitations :

Hydrolysis of Ester Derivatives

Ester intermediates derived from thiophene precursors are hydrolyzed to yield the target acid.

Synthetic Pathway:

-

Esterification : 2-Thienyl ketoester synthesis via Friedel-Crafts acylation.

-

Hydrolysis : Acidic or basic hydrolysis of the ester group.

Example :

-

Ester Intermediate : Ethyl 4-oxo-4-(2-thienyl)-2-butenoate.

-

Hydrolysis Agent : 2M HCl or NaOH.

Advantages :

Comparative Analysis of Methods

Key Takeaways :

-

Microwave-assisted aldol condensation offers the best balance of speed and yield.

-

Ester hydrolysis is optimal for high-purity demands but requires multi-step synthesis.

Recent Advances and Optimization Strategies

Solvent-Free Synthesis:

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.